

Ac-VAD-AFC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-VAD-AFC

Cat. No.: B12362936

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Introduction: **Ac-VAD-AFC** (N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate used to detect the activity of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This guide provides in-depth technical information, handling instructions, and experimental protocols for the effective use of **Ac-VAD-AFC** in research applications.

Product Information and Specifications

Ac-VAD-AFC is a synthetic peptide substrate that is selective for certain caspases. Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting fluorescence can be measured to quantify caspase activity.

Property	Specification
Alternate Names	Caspase Substrate I; N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin[1]
Molecular Formula	C ₂₄ H ₂₇ F ₃ N ₄ O ₈
Molecular Weight	556.5 g/mol [1]
Purity	≥98% (typically analyzed by HPLC)[1][2]
Excitation Wavelength	~400 nm (for cleaved AFC)[2][3][4]
Emission Wavelength	~505 nm (for cleaved AFC)[2][3][4]
Appearance	Lyophilized solid
Primary Target	Caspase-1[1]

Handling and Storage Guidelines

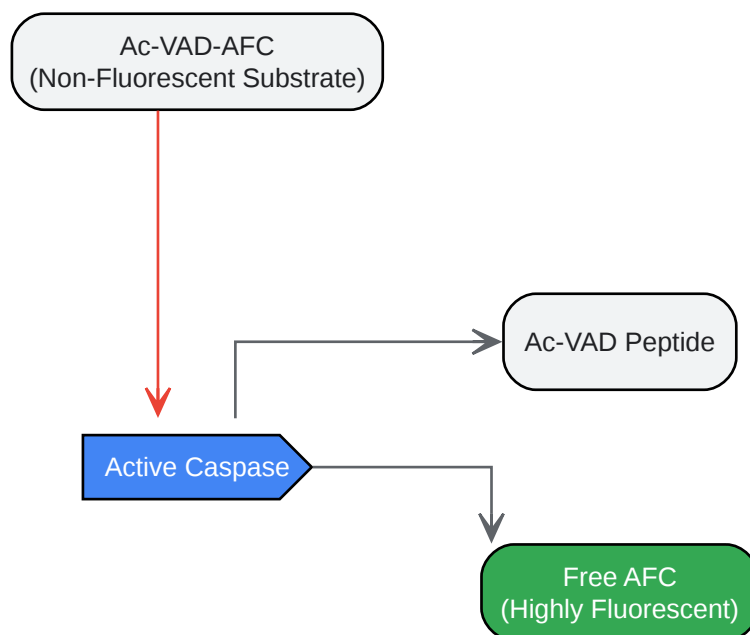
Proper handling and storage are critical to maintain the stability and performance of **Ac-VAD-AFC**.

Form	Storage Temperature	Recommended Duration	Special Instructions
Lyophilized Solid	-20°C[2][4]	Up to 12 months[5]	Protect from light and moisture. Store in a cool, dark place.[3][5]
Stock Solution (in DMSO)	-20°C[4] or -80°C[3]	Up to 2 months at -20°C[4]; Up to 6 months at -80°C[3]	Prepare aliquots to avoid multiple freeze-thaw cycles.[4]

Mechanism of Action

The functionality of **Ac-VAD-AFC** is based on the enzymatic activity of caspases. The substrate itself is non-fluorescent. In the presence of active caspases, the peptide bond between the

aspartic acid (D) residue and the AFC fluorophore is cleaved. The liberation of free AFC results in a significant increase in fluorescence, which can be monitored kinetically.



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Diagram 1: Cleavage of **Ac-VAD-AFC** by active caspases to release the fluorescent AFC molecule.

Experimental Protocols

The following is a generalized protocol for measuring caspase activity in cell lysates using **Ac-VAD-AFC**. This protocol may require optimization for specific cell types and experimental conditions.

Reagent Preparation

- Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA.
- **Ac-VAD-AFC** Stock Solution (10 mM): Reconstitute the lyophilized powder in DMSO. For example, to make a 1 mM solution, add 1 ml of DMSO to 1 mg of Ac-DEVD-AFC (adjust volume based on the molecular weight and amount).^[4] Mix thoroughly.
- 2X Reaction Buffer: 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% Sucrose, pH 7.2.^[4]

- Assay Substrate Solution: Dilute the **Ac-VAD-AFC** stock solution in the appropriate assay buffer to the desired final concentration (e.g., 50 μ M final concentration in the assay).[2]

Cell Lysate Preparation

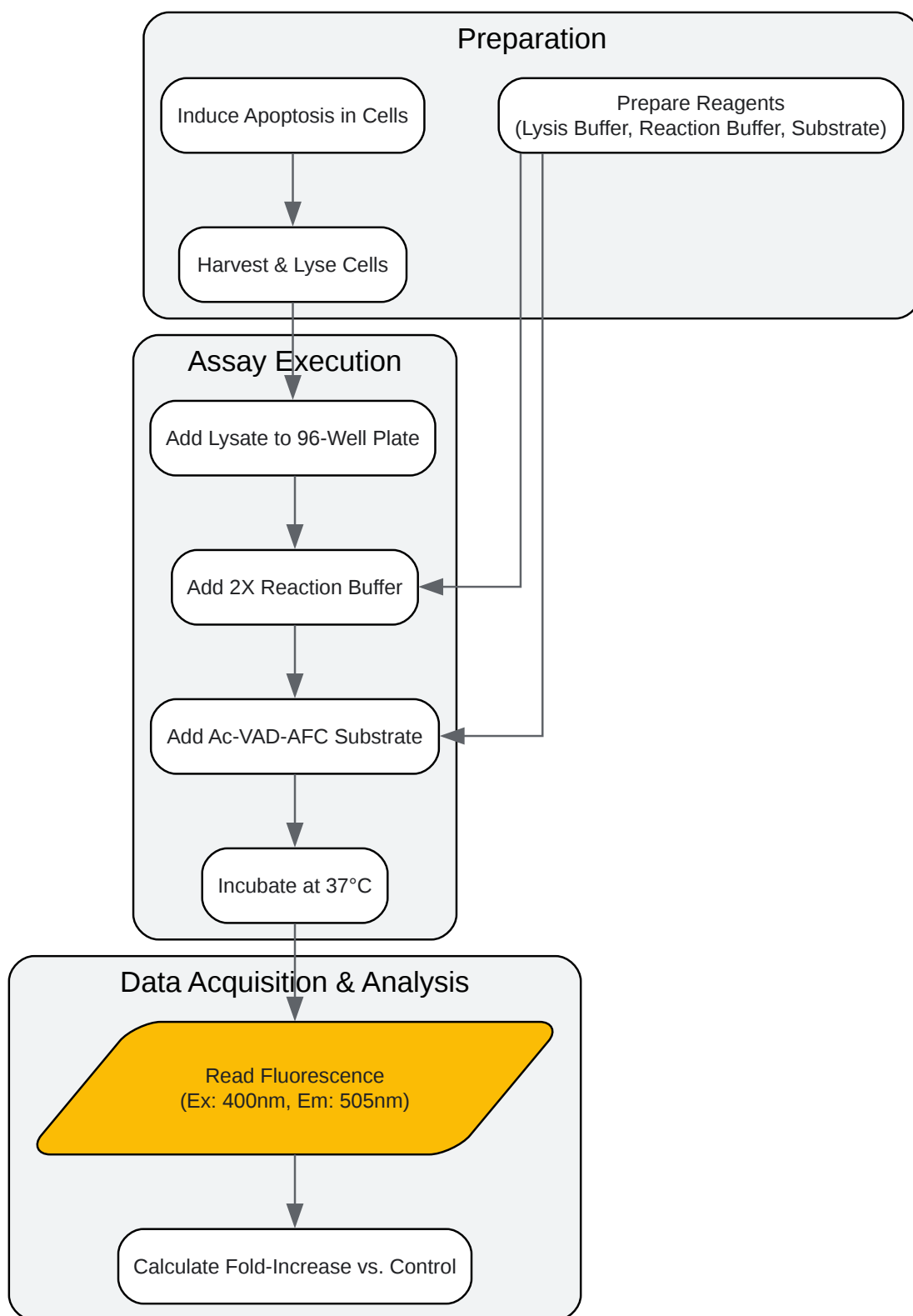
- Induce apoptosis in your cell culture using the desired method. Include a non-induced control culture.
- Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in 50 μ L of chilled Lysis Buffer.[2]
- Incubate the suspension on ice for 10-15 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
- (Optional) Determine the protein concentration of the lysate using a standard method like the Bradford assay.

Caspase Activity Assay

- Add 50-200 μ g of cell lysate protein to each well of a 96-well microplate. Adjust the volume of each well to 50 μ L with Lysis Buffer.
- Add 50 μ L of 2X Reaction Buffer containing DTT to each sample.[2]
- To initiate the reaction, add 5 μ L of 1 mM **Ac-VAD-AFC** substrate to each well, achieving a final concentration of 50 μ M.[2]
- Incubate the plate at 37°C for 1-2 hours, protected from light.[2][4]
- Measure fluorescence using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][4]

Data Analysis

The fold-increase in caspase activity can be determined by comparing the fluorescence readings from the induced samples to those of the non-induced control samples. For quantitative results, a standard curve can be generated using known concentrations of free AFC.



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